2-(Methylthio)-5-(trifluoromethyl)pyrimidine
Overview
Description
“2-(Methylthio)-5-(trifluoromethyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are organic compounds with a six-member ring with two nitrogen atoms and four carbon atoms . This basic structure forms the backbone of several important biomolecules, making it essential to the world of biochemistry and molecular biology .
Scientific Research Applications
Synthesis and Intermediate Applications
Herbicide Intermediate : 2-methylthio-4,6-difluoride pyrimidine, closely related to the compound of interest, is an important intermediate in the synthesis of the herbicide diclosulam. This synthesis involves a four-step reaction process with a yield of 56% and purity of 90%, highlighting the compound's utility in agricultural chemistry (Xiong Li-li, 2007).
Chemical Synthesis : The compound's derivatives, like 2-methylthio-4-methyl-5H-indeno[1,2-d]pyrimidin-5-one, are synthesized using various chemical reactions, indicating the compound's flexibility and utility in chemical synthesis (S. Demerac, L. Dalton, B. Elmes, 1972).
Chemical Properties and Functionalization
Metal-Bearing Pyrimidines : 5-Pyrimidyllithium species, when flanked by electron-withdrawing substituents like trifluoromethyl, demonstrate stability and facilitate the production of carboxylic acids. This feature shows the compound's role in advanced organic chemistry and potential in synthesizing complex molecules (M. Schlosser, O. Lefebvre, L. Ondi, 2006).
NF-kappaB and AP-1 Gene Expression Inhibitors : Modifications on the pyrimidine portion of certain compounds, including the replacement of a trifluoromethyl group, have shown to affect the activity related to NF-kappaB and AP-1 transcription factors. This implies potential biomedical applications in gene expression modulation (M. Palanki, P. Erdman, L. M. Gayo-Fung, et al., 2000).
Structural Studies and Material Science
Structural Analysis : Studies involving substituted methylthio-pyrimidines, including 2-methylthio-6-methyl-4-alkyl- and alkylaminopyrimidines, provide insights into the molecular structure, using methods like IR and Raman spectral analysis. This indicates the compound's relevance in material science and spectroscopy (A. Shagidullin, S. Katsyuba, L. Avvakumova, et al., 2011).
X-ray Crystallography : The molecular structures of certain substituted pyrimidines have been confirmed through X-ray diffraction analyses, highlighting their role in the field of crystallography and material characterization (Sen Ma, A. Jia, Fang-Fang Fan, et al., 2016).
properties
IUPAC Name |
2-methylsulfanyl-5-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2S/c1-12-5-10-2-4(3-11-5)6(7,8)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQBBHLMFHPEIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406230 | |
Record name | 2-(Methylthio)-5-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-5-(trifluoromethyl)pyrimidine | |
CAS RN |
176214-15-6 | |
Record name | 2-(Methylthio)-5-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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